

Commercial availability and suppliers of (R)-Pyrrolidin-3-ylmethanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-Pyrrolidin-3-ylmethanol

Cat. No.: B009447

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An In-Depth Technical Guide to **(R)-Pyrrolidin-3-ylmethanol**: Commercial Availability, Synthesis, and Applications in Drug Discovery

Introduction

(R)-Pyrrolidin-3-ylmethanol (CAS No: 110013-18-8) is a chiral heterocyclic compound featuring a pyrrolidine ring substituted with a hydroxymethyl group at the C3 position. This molecule is a valuable building block in medicinal chemistry and drug discovery, primarily due to the structural and functional characteristics of its core scaffold.

The five-membered pyrrolidine ring is a prevalent motif in a wide array of natural products and synthetic drugs.^{[1][2]} Its non-planar, puckered nature allows for the spatial presentation of substituents in distinct three-dimensional orientations, which is critical for achieving high-potency and selective interactions with biological targets like enzymes and receptors.^{[2][3]} The sp³-hybridized carbons of the pyrrolidine scaffold provide a greater exploration of chemical space compared to flat aromatic systems, a feature increasingly sought after in modern drug design.^{[2][3]}

The "(R)" stereochemistry of **(R)-Pyrrolidin-3-ylmethanol** is of paramount importance. Biological systems are inherently chiral, and the specific stereoisomer of a drug candidate often dictates its pharmacological activity, potency, and safety profile.^[3] The presence of both a secondary amine and a primary alcohol offers two versatile functional handles for synthetic elaboration, allowing for the construction of more complex molecules. This guide provides a comprehensive overview of the commercial availability of **(R)-Pyrrolidin-3-ylmethanol**,

outlines its synthesis, and explores its applications in research and drug development for scientists and professionals in the field.

Physicochemical Properties and Specifications

Understanding the fundamental properties of **(R)-Pyrrolidin-3-ylmethanol** is crucial for its handling, storage, and application in synthesis. The compound is typically available as a free base or as a hydrochloride salt.

Property	Value	Reference(s)
Chemical Name	[(3R)-pyrrolidin-3-yl]methanol	[4]
CAS Number (Free Base)	110013-18-8	[4][5]
CAS Number (HCl Salt)	1227157-98-3	[6][7][8]
Molecular Formula	C ₅ H ₁₁ NO	[4][9]
Molecular Weight	101.15 g/mol	[4][9]
Appearance	Colorless to light yellow liquid or solid	[10]
Boiling Point	~176 °C	[10]
Solubility	Slightly soluble in water; soluble in organic solvents like ethanol	[10][11]
Storage Conditions	Keep in a dark place, inert atmosphere, 2-8°C	[5]

Commercially available **(R)-Pyrrolidin-3-ylmethanol** is typically offered in purities of 98% or higher. For demanding applications in pharmaceutical development, purities exceeding 99% can be sourced. It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) from the supplier to verify purity, identity (via methods like NMR and MS), and chiral integrity (via chiral HPLC).

Commercial Availability and Sourcing

(R)-Pyrrolidin-3-ylmethanol is readily available from a variety of global chemical suppliers, ranging from catalogue companies providing research quantities (mg to g) to manufacturers capable of producing bulk quantities (kg) for process development and clinical manufacturing.

Global Suppliers Overview

A broad network of suppliers ensures access to this key building block. Major suppliers and chemical platforms listing this compound include:

- BLD Pharm: Offers the compound and its hydrochloride salt.[\[5\]](#)[\[8\]](#)
- ChemicalBook: A platform connecting numerous Chinese suppliers.[\[4\]](#)
- American Elements: Supplies a range of life science materials, including this compound.[\[12\]](#)
- Tokyo Chemical Industry (TCI): A well-known supplier of research chemicals.[\[7\]](#)
- ECHEMI: A platform listing various suppliers, such as HANGZHOU LEAP CHEM CO., LTD.
[\[13\]](#)
- AbacipharmTech: A global chemical supplier offering the hydrochloride salt.[\[6\]](#)

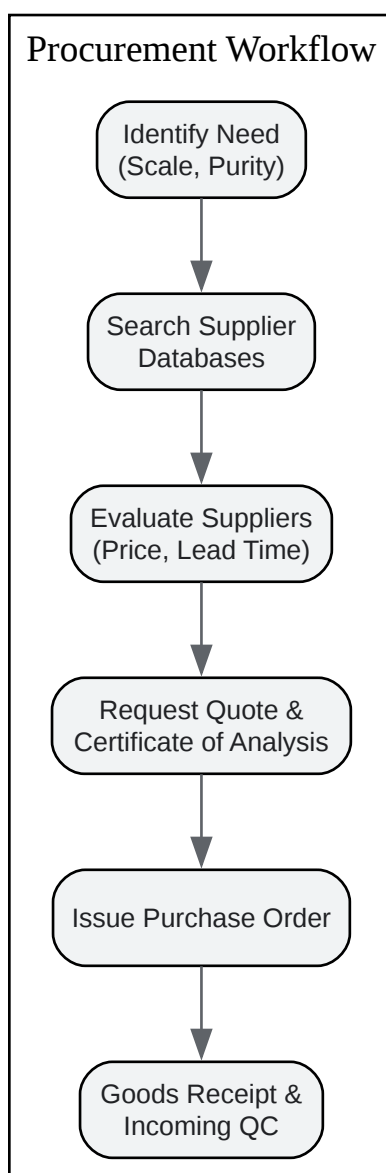
Comparative Supplier Table

Supplier / Platform	Product Name	CAS Number	Typical Purity	Available Quantities
BLD Pharm	(R)-Pyrrolidin-3-ylmethanol	110013-18-8	>98%	Gram to Kilogram scale
(R)-Pyrrolidin-3-ylmethanol hydrochloride	1227157-98-3	>98%	Gram to Kilogram scale	
TCI Chemicals	Pyrrolidin-3-ylmethanol (racemic)	5082-74-6	>98%	Gram scale
American Elements	Pyrrolidin-3-ylmethanol (racemic)	5082-74-6	High Purity	Research to Bulk
HANGZHOU LEAP CHEM	(R)-Pyrrolidin-3-ylmethanol	110013-18-8	99%	Inquiry
AbacipharmTech	(R)-Pyrrolidin-3-ylmethanol hydrochloride	1227157-98-3	95+%	5g+

Note: Availability, purity, and quantities are subject to change. Researchers should always verify details directly with the supplier.

Procurement Workflow

The process of acquiring **(R)-Pyrrolidin-3-ylmethanol** for research or development follows a standard procurement pathway. The choice of supplier often depends on the required scale, purity, documentation (e.g., CoA, SDS), and lead time.



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Figure 1: A typical procurement workflow for sourcing chemical intermediates.

Synthesis of (R)-Pyrrolidin-3-ylmethanol

While commercially available, understanding the synthetic routes to **(R)-Pyrrolidin-3-ylmethanol** is valuable for process development and cost analysis. The synthesis often starts from chiral precursors ("chiral pool" synthesis) to ensure the correct stereochemistry.^[14] A representative method involves the reduction of a suitable proline derivative.

Example Experimental Protocol: Reduction of Methyl 5-oxopyrrolidine-3-carboxylate

This procedure describes a general method for producing 3-pyrrolidinemethanol, which can be adapted using chiral starting materials to yield the (R)-enantiomer.^[4]

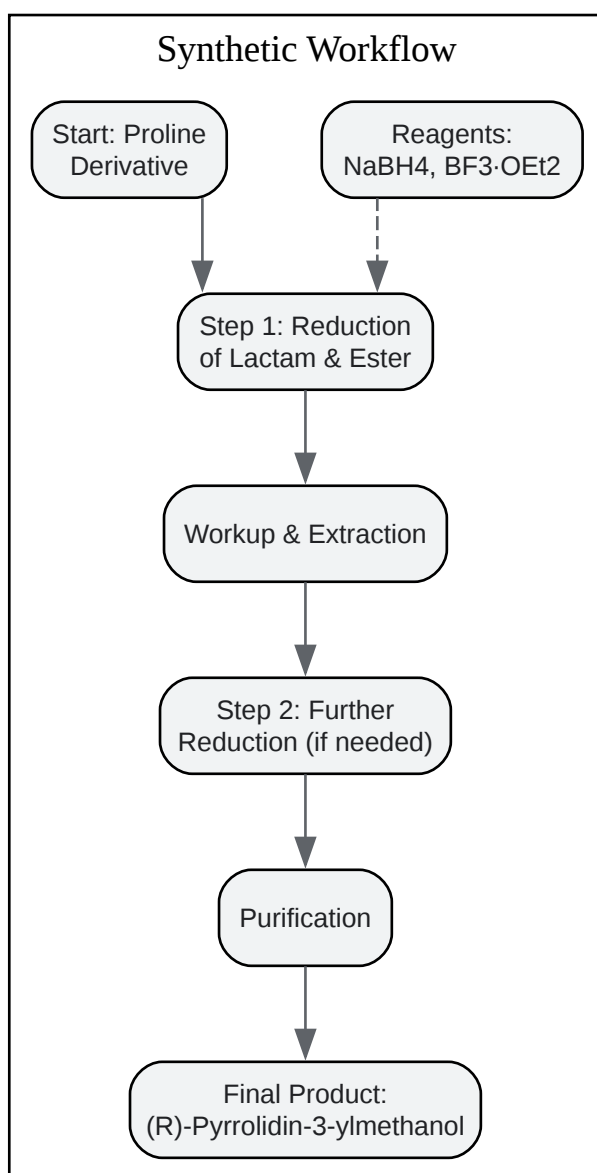
Materials and Reagents:

- Methyl 5-oxo-3-pyrrolidinecarboxylate
- Sodium borohydride (NaBH_4)
- Boron trifluoride etherate ($\text{BF}_3 \cdot \text{OEt}_2$)
- Tetrahydrofuran (THF), anhydrous
- Ethanol
- Ethyl acetate
- Saturated aqueous sodium bicarbonate
- Saturated brine

Procedure:

- Dissolve methyl 5-oxo-3-pyrrolidinecarboxylate (e.g., 2 kg) in anhydrous THF (e.g., 20 L) in a suitable reaction vessel under an inert atmosphere.
- Add sodium borohydride (e.g., 1.9 kg) in portions at room temperature.
- Slowly add boron trifluoride etherate solution (e.g., 3.9 kg) to the mixture, maintaining temperature control.
- After the addition is complete, stir the reaction mixture at room temperature for 10 minutes.
- Heat the mixture to reflux and maintain for approximately 4 hours, monitoring the reaction by TLC or LC-MS.

- Upon completion, cool the reaction and quench by the careful addition of water.
- Extract the aqueous mixture with ethyl acetate.
- Concentrate the combined organic phases to yield a crude oily liquid.
- Dissolve the crude oil in ethanol and cool the solution to $\sim 20^{\circ}\text{C}$.
- Add sodium borohydride (e.g., 500 g) and heat the reaction to reflux for 2 hours.
- Quench the reaction again with water and extract with ethyl acetate.
- Wash the organic phase sequentially with saturated aqueous sodium bicarbonate and saturated brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product.



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Figure 2: A generalized workflow for the synthesis of **(R)-Pyrrolidin-3-ylmethanol**.

Applications in Research and Drug Development

The utility of **(R)-Pyrrolidin-3-ylmethanol** stems from its identity as a chiral building block, providing a rigid scaffold with defined stereochemistry and versatile functional groups.

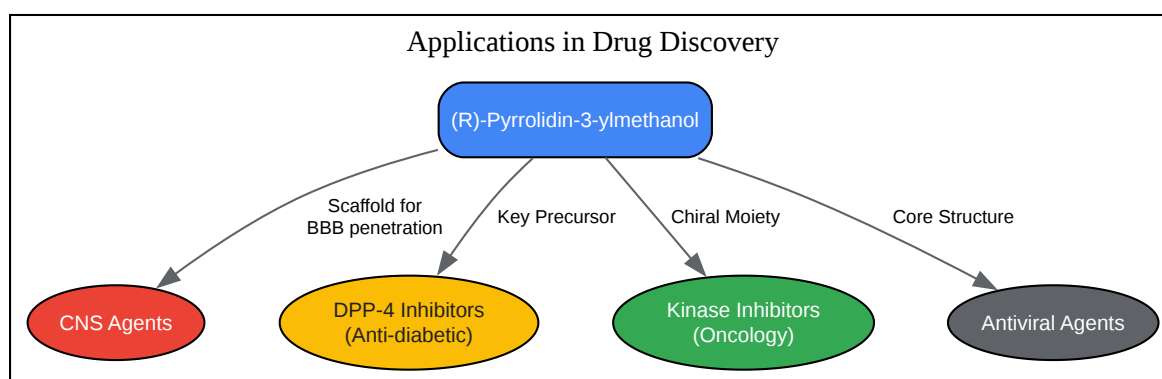
Role as a Chiral Building Block

The pyrrolidine ring serves as a non-aromatic scaffold that can improve key drug properties such as aqueous solubility and metabolic stability.[10] The fixed "(R)" stereocenter is crucial for enantioselective recognition by protein targets, leading to improved potency and reduced off-target effects. The secondary amine can act as a hydrogen bond donor or acceptor, while the primary alcohol can be readily functionalized to introduce other pharmacophoric elements or to serve as a point of attachment to a larger molecule.

Therapeutic Areas of Interest

This building block has been incorporated into molecules targeting a range of diseases:

- **Central Nervous System (CNS) Disorders:** The pyrrolidine scaffold is a common feature in CNS-active compounds. The physicochemical properties of molecules derived from **(R)-Pyrrolidin-3-ylmethanol** can be fine-tuned to optimize blood-brain barrier penetration, a critical challenge in CNS drug development.[14]
- **Diabetes:** Derivatives of **(R)-Pyrrolidin-3-ylmethanol** have been investigated as precursors for dipeptidyl peptidase IV (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. [14]
- **Oncology and Virology:** The rigid, three-dimensional nature of the pyrrolidine scaffold makes it an attractive component for inhibitors of enzymes such as kinases or proteases, which are key targets in cancer and viral infections.[15]



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Figure 3: Role of **(R)-Pyrrolidin-3-ylmethanol** as a building block for various therapeutic classes.

Safety and Handling

(R)-Pyrrolidin-3-ylmethanol and its parent compound, pyrrolidine, are classified as hazardous chemicals. Users must consult the Safety Data Sheet (SDS) provided by the supplier before handling.

- **Hazards:** The compound is typically associated with GHS hazard statements indicating it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).^[9]
- **Handling:** Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.^{[3][16]}
- **Storage:** The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated at 2-8°C to maintain its quality and prevent degradation.^[5]

Conclusion

(R)-Pyrrolidin-3-ylmethanol is a commercially accessible and synthetically valuable chiral building block for drug discovery and development. Its rigid, three-dimensional structure and versatile functional handles make it a privileged scaffold for creating novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. With a robust global supply chain, researchers can readily procure this intermediate in quantities ranging from laboratory-scale to bulk manufacturing. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective application in the pursuit of new medicines.

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- To cite this document: BenchChem. [Commercial availability and suppliers of (R)-Pyrrolidin-3-ylmethanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b009447#commercial-availability-and-suppliers-of-r-pyrrolidin-3-ylmethanol]

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